molecular formula C12H13N3O4S B2669198 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole CAS No. 1428359-05-0

5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B2669198
CAS No.: 1428359-05-0
M. Wt: 295.31
InChI Key: NCQISDIKHQVFHU-UHFFFAOYSA-N
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Description

5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.31. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthetic Utility

5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole, as part of the broader family of 1,2,4-oxadiazoles and furan derivatives, demonstrates significant chemical reactivity that is useful in synthetic organic chemistry. The photochemical reactions of 1,3,4-oxadiazoles with furan, for instance, have been explored, showing the formation of cycloadducts and acylfurans under various conditions. These reactions underscore the potential of such compounds in constructing complex heterocyclic structures (Tsuge et al., 1973). Similarly, the oxadiazole and furadiazole rings are noted for their broad range of chemical and biological properties, making them central to the development of new drugs, with notable activities including antibacterial, antitumor, antiviral, and antioxidant effects (Siwach & Verma, 2020).

Biological Activities and Therapeutic Potential

The therapeutic potential of compounds containing oxadiazole or furadiazole rings is significant. These compounds exhibit a variety of biological activities, such as antimicrobial (Prajapati & Thakur, 2014), which is crucial for the development of new antimicrobial agents. Moreover, specific sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight (Shi et al., 2015), indicating their potential application in agricultural sciences to protect crops from bacterial infections.

Drug Design and Molecular Modulation

The heterocyclic structure of this compound can be exploited for drug design, given the compound's potential for modulation of biological targets. Azetidine, pyrrolidine, and piperidine derivatives, including those with oxadiazole moieties, have been explored for their utility as receptor agonists in migraine treatment (Habernickel, 2001). Furthermore, azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators, demonstrating the complex interplay between structural modifications of such molecules and their pharmacological effects (Packiarajan et al., 2012).

Properties

IUPAC Name

5-(1-cyclopropylsulfonylazetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c16-20(17,9-3-4-9)15-6-8(7-15)12-13-11(14-19-12)10-2-1-5-18-10/h1-2,5,8-9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQISDIKHQVFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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